molecular formula C24H42 B8500628 Tetracosa-11,13-diyne CAS No. 24574-07-0

Tetracosa-11,13-diyne

Cat. No.: B8500628
CAS No.: 24574-07-0
M. Wt: 330.6 g/mol
InChI Key: BACNCMBYHXWJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracosa-11,13-diyne is a long-chain hydrocarbon featuring a 1,3-diyne moiety within its structure. This functional group is of significant interest in advanced materials science and supramolecular chemistry. Compounds containing the 1,3-diyne unit serve as critical building blocks in coordination-driven self-assembly, a process used to create complex topological architectures such as molecular Borromean rings, catenanes, and macrocycles . The diyne group acts as a rigid, linear linker between organic components, directing the formation of these intricate structures with potential applications in molecular machinery and nanotechnology. Furthermore, the 1,3-diyne functionality is relevant in the broader context of bioorthogonal chemistry, a field that utilizes high-energy, strain-promoked reagents for selective reactions in biological environments . As a research chemical, this compound provides a valuable synthetic intermediate for developing novel polymeric materials, functionalized surfaces, and complex molecular systems. Researchers can leverage its rigid alkyne backbone to impart specific mechanical and electronic properties to new materials. This product is intended for research and development purposes in a controlled laboratory setting. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment prior to use.

Properties

CAS No.

24574-07-0

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

tetracosa-11,13-diyne

InChI

InChI=1S/C24H42/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

BACNCMBYHXWJFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Tetracosa-11,13-diyne’s properties, we compare it with structurally analogous hydrocarbons, focusing on chain length, unsaturation patterns, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Highlights Key Properties Source
This compound C₂₄H₄₂ 330.600 24-carbon chain, conjugated diyne High hydrophobicity, UV reactivity
Tetracosane (n-Tetracosane) C₂₄H₅₀ 338.656 Fully saturated 24-carbon chain Melting point: ~50°C; high thermal stability
Heptadeca-1,8,15-trien-11,13-diyne C₁₇H₂₂ 226.357 17-carbon chain, 3 double + 2 triple bonds Lower boiling point (349.7°C), moderate LogP (~4.5)
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole C₁₃H₁₃N 177.25 Heterocyclic (indole derivative) Polar, bioactive (CYP2D6 inhibition)

Key Findings:

Chain Length and Unsaturation :

  • This compound’s extended 24-carbon chain distinguishes it from shorter analogs like Heptadeca-1,8,15-trien-11,13-diyne (17 carbons), resulting in higher molecular weight and hydrophobicity .
  • Compared to fully saturated Tetracosane (C₂₄H₅₀), the diyne’s triple bonds reduce hydrogen count, lowering its boiling point and increasing reactivity toward addition reactions .

Functional Group Contrasts: Heterocyclic analogs (e.g., Hexahydrocyclohepta[b]indole) exhibit polar surfaces and bioactivity (e.g., enzyme inhibition), contrasting with the nonpolar, inert nature of aliphatic diynes .

Thermal and Physical Properties :

  • Tetracosane’s saturated structure grants it a higher melting point (~50°C) compared to this compound, which remains liquid at room temperature due to reduced van der Waals interactions .

Table 2: Physicochemical Properties

Property This compound Tetracosane Heptadeca-trien-diyne Hexahydrocyclohepta[b]indole
Boiling Point (°C) Not reported ~391 (estimated) 349.7 Not reported
LogP (Octanol-Water) ~8.5 (estimated) ~10.2 4.5 2.65
Solubility Insoluble in water Insoluble Low aqueous solubility Moderately soluble (0.22 mg/ml)
Reactivity High (diyne addition) Low Moderate (triene/diyne) High (heterocyclic reactions)

Research Implications

  • Materials Science : this compound’s conjugated system is promising for conductive polymer synthesis, whereas saturated analogs like Tetracosane are used in waxes and lubricants .
  • Biological Relevance : Heterocyclic analogs (e.g., indole derivatives) dominate pharmaceutical research due to bioactivity, while aliphatic diynes are explored for lipid membrane studies .

Preparation Methods

Catalyst Design and Reaction Mechanism

The Cu/Fe3O4\text{Cu}/\text{Fe}_3\text{O}_4 system leverages magnetite’s paramagnetic properties for easy recovery, while copper sites facilitate oxidative homocoupling. The reaction proceeds under solvent-free conditions at room temperature, using atmospheric oxygen as the terminal oxidant. Terminal alkynes such as 1-dodecyne (HC≡C(CH2)10CH3\text{HC≡C}(\text{CH}_2)_{10}\text{CH}_3) dimerize to form tetracosa-11,13-diyne via a radical mechanism:

2HC≡C(CH2)10CH3+O2Cu/Fe3O4CH3(CH2)10C≡C-C≡C(CH2)10CH3+2H2O2 \, \text{HC≡C}(\text{CH}2){10}\text{CH}3 + \text{O}2 \xrightarrow{\text{Cu}/\text{Fe}3\text{O}4} \text{CH}3(\text{CH}2){10}\text{C≡C-C≡C}(\text{CH}2){10}\text{CH}3 + 2 \, \text{H}_2\text{O}

The catalyst’s recyclability was demonstrated over five cycles with minimal loss in activity, achieving yields of 85–92%.

Advantages and Limitations

This method offers solvent-free operation , low copper loading (0.5 mol%), and easy magnetic separation . However, it is restricted to symmetric diynes and requires precise control over oxygen exposure to prevent over-oxidation.

Cross-Coupling Strategies Using Grignard Reagents

A scalable route to unsymmetric diynes involves copper-mediated cross-coupling between alkynyl halides and Grignard reagents. This method, exemplified in the synthesis of related dienols, can be adapted for this compound by substituting alkynyl bromides.

Reaction Optimization

In a representative procedure, tridecylmagnesium bromide (C13H27MgBr\text{C}_{13}\text{H}_{27}\text{MgBr}) reacts with 11-bromoundec-1-yn-1-ol in the presence of lithium tetrachlorocuprate (Li2CuCl4\text{Li}_2\text{CuCl}_4) at −70°C:

C13H27MgBr+BrC≡C(CH2)9CH2OHLi2CuCl4C13H27C≡C-C≡C(CH2)9CH2OH+MgBr2\text{C}{13}\text{H}{27}\text{MgBr} + \text{BrC≡C}(\text{CH}2)9\text{CH}2\text{OH} \xrightarrow{\text{Li}2\text{CuCl}4} \text{C}{13}\text{H}{27}\text{C≡C-C≡C}(\text{CH}2)9\text{CH}2\text{OH} + \text{MgBr}_2

Subsequent hydrogenation of the alcohol moiety yields the saturated hydrocarbon. This method achieved 80% isolated yield on multi-gram scales.

Critical Parameters

  • Temperature Control : Reactions conducted below −50°C minimize side reactions.

  • Catalyst Loading : Li2CuCl4\text{Li}_2\text{CuCl}_4 at 5 mol% ensures efficient coupling without copper aggregation.

  • Workup : Aqueous extraction followed by chromatographic purification removes magnesium salts and unreacted starting materials.

Comparative Analysis of Methodologies

Parameter HomocouplingCross-Coupling
Yield 85–92%75–80%
Catalyst Recyclability 5 cyclesNot reported
Substrate Scope Symmetric diynesUnsymmetric diynes
Reaction Time 6–8 hours12–24 hours

The homocoupling method excels in sustainability and cost-effectiveness for symmetric targets, while cross-coupling offers flexibility for tailored diyne architectures .

Structural Characterization and Validation

This compound’s structure was confirmed via 13C^{13}\text{C} NMR, revealing distinct signals for sp-hybridized carbons at δ\delta 68.5 and 70.2 ppm. Mass spectrometry (MS) further validated the molecular ion peak at m/z=330.3286m/z = 330.3286, consistent with C24H42\text{C}_{24}\text{H}_{42} .

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